Fucoside B

Inflammation In vivo pharmacology Marine natural products

Leukotriene-focused studies often suffer from off-target COX inhibition when using non-selective 5-LOX inhibitors. Fucoside B eliminates this confound as a selective, irreversible 5-LOX/LTA4 synthase inhibitor with zero COX activity. • IC50 ~8-10 μM against 5-LOX; no effect on prostaglandin synthesis. • 24 h in vivo efficacy surpassing indomethacin in PMA-induced ear edema. • Glycoside-dependent potency: aglycone (fuscol) and β-anomer are inactive, making the native α-arabinopyranoside essential for target engagement. Supplied with rigorous QC to ensure native α-anomeric stereochemistry.

Molecular Formula C25H40O5
Molecular Weight 420.6 g/mol
CAS No. 133470-56-1
Cat. No. B146756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucoside B
CAS133470-56-1
Synonymsfucoside B
Molecular FormulaC25H40O5
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)OC2C(C(C(CO2)O)O)O)C
InChIInChI=1S/C25H40O5/c1-8-25(7)13-11-18(14-19(25)16(2)3)17(4)10-9-12-24(5,6)30-23-22(28)21(27)20(26)15-29-23/h8-10,12,18-23,26-28H,1-2,11,13-15H2,3-7H3/b12-9+,17-10-/t18?,19?,20-,21-,22+,23-,25?/m1/s1
InChIKeyNUXJYWUAZCOBLA-HNYIMRRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fucoside B: Selective 5-LOX Diterpene Glycoside


Fucoside B (syn. fuscoside B) is a marine diterpene arabinose glycoside first isolated from the Caribbean gorgonian Eunicea fusca [1]. It belongs to the fuscoside family of natural products and is characterized by a dilophol-type diterpene core linked to an α-L-arabinopyranosyl moiety [1]. Pharmacologically, it functions as a selective, non-antioxidant inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in leukotriene biosynthesis, with no significant effect on cyclooxygenase (COX)-mediated prostaglandin production [2].

Selective 5-LOX inhibition for leukotriene pathway research
Diterpene glycoside natural product, marine-derived
Non-antioxidant mechanism; no significant COX pathway effect

Why Generics Cannot Replace Fucoside B


A procurement decision cannot assume interchangeability among 5-LOX inhibitors or even within the fuscoside class. Fucoside B possesses a unique combination of selective, irreversible 5-LOX/LTA4 synthase inhibition and a glycoside-dependent pharmacophore that distinguishes it from reversible inhibitors like L-651,896, non-selective dual inhibitors like calyculaglycoside B, and its own aglycone (fuscol) which requires glycosylation for full activity [1]. The precise anomeric stereochemistry of the arabinose moiety is critical; the unnatural β-anomer exhibits reduced anti-inflammatory efficacy, demonstrating that the native α-glycosidic linkage is a non-negotiable structural determinant of potency [2].

Irreversible mechanism

Irreversible 5-LOX inhibition differs from reversible inhibitors such as L-651,896, limiting direct substitution.

Glycosylation-dependent activity

The aglycone fuscol lacks the activity of the parent glycoside; glycoside hydrolysis may ablate response.

α-Anomer stereochemistry

The native α-arabinopyranosyl linkage is required; the β-anomer shows markedly reduced model response.

Fucoside B: Evidence vs. Comparators


Sustained Anti-Inflammatory Efficacy vs. Indomethacin

In a PMA-induced mouse ear edema model, topically applied fucoside B demonstrated significantly greater and more sustained anti-inflammatory efficacy than the clinical NSAID indomethacin. While both compounds showed comparable activity at a 3.3-hour time point, fucoside B maintained superior efficacy over a 24-hour period [1]. This demonstrates a prolonged duration of action that is not replicated by this standard-of-care comparator.

Sustained Model Response
Head-to-head
24‑hr response exceeds indomethacin; comparable at 3.3 hr
Supports prolonged model-response context
PMA-induced mouse ear edema; topical application
Inflammation In vivo pharmacology Marine natural products

5-LOX Selectivity vs. Dual COX/LOX Inhibitors

Fucoside B selectively inhibits 5-lipoxygenase (5-LOX) with an IC50 of 8-10 µM, while exhibiting negligible effect on cyclooxygenase (COX)-mediated prostaglandin E2 (PGE2) production [REFS-1, REFS-2]. This is in stark contrast to the structurally related calyculaglycoside B, which non-selectively inhibits both the 5-LOX and COX pathways [3]. The selectivity of fucoside B allows for the specific interrogation of the leukotriene arm of the arachidonic acid cascade without confounding effects on prostanoid synthesis.

5-LOX Selectivity
Class-level
IC50 8–10 µM (5-LOX); no significant COX/PGE2 effect
Supports pathway-specific modulation
Mouse macrophage / human neutrophil; confirmatory data advised
Enzymology Eicosanoid pathway Drug selectivity

Irreversible 5-LOX Inhibition vs. Reversible

Fucoside B acts as an irreversible inhibitor of 5-LOX, a property that distinguishes it from the reversible 5-LOX inhibitor L-651,896 [1]. This irreversible binding leads to sustained suppression of LTB4 synthesis in human neutrophils and is associated with a concentration-dependent increase in 5-HETE, suggesting a specific inhibition of the LTA4 synthase activity of 5-LOX. The irreversible mechanism implies that fucoside B's pharmacological effect may persist beyond its physical presence, a critical consideration for experimental design.

Irreversible Mechanism
Head-to-head
Irreversible inhibition; induces 5-HETE accumulation
Supports washout and target-engagement study design
Human neutrophil; distinct from reversible L-651,896
Enzyme kinetics Irreversible inhibition Mechanism of action

α-Arabinose Moiety Essential for Activity

The anti-inflammatory activity of fucoside B is critically dependent on the presence and stereochemistry of its arabinose sugar moiety. The aglycone, fuscol, lacks the potent activity of the parent glycoside. Furthermore, the semisynthetic β-anomer of fucoside B exhibits significantly reduced activity compared to the native α-anomer [1]. This demonstrates that the α-arabinopyranosyl group is a key pharmacophoric element, making fucoside B functionally distinct from its aglycone and other stereoisomers.

α-Anomer Requirement
Cross-study comparable
Full activity requires α-arabinose; β-anomer and aglycone inactive
Stereochemical identity critical for activity
SAR confirmation; native α-fucoside B required
Structure-activity relationship Glycosylation Medicinal chemistry

Fucoside B: Top Research Applications


Sustained Topical Anti-Inflammatory Dermatology Models

Fucoside B's prolonged 24-hour in vivo efficacy over indomethacin in the PMA-induced ear edema model [1] makes it a superior tool compound for investigating chronic skin inflammation and testing sustained-release topical formulations. Its unique selectivity profile avoids confounding COX-mediated effects.

Leukotriene Pathway Dissection in Eicosanoid Research

With its selective 5-LOX inhibition (IC50 ~8-10 µM) and no effect on COX [1], fucoside B is the preferred reagent to isolate the leukotriene signaling pathway in macrophage or neutrophil assays, unlike dual inhibitors such as calyculaglycoside B that obscure pathway-specific conclusions.

Pharmacophore Validation for 5-LOX Inhibitor Design

The demonstrated loss of activity in the aglycone and β-anomer of fucoside B, in contrast to the potent native α-anomer [1], provides a validated scaffold for structure-activity relationship (SAR) studies. This makes fucoside B an essential reference standard for medicinal chemistry campaigns targeting the 5-LOX/LTA4 synthase active site.

Irreversible Inhibitor for Target Engagement Assays

The irreversible binding mechanism of fucoside B, contrasted with the reversible inhibitor L-651,896 [1], enables its use in washout experiments and long-duration cellular assays where sustained target occupancy is required to study downstream leukotriene-dependent physiological effects.

Application
Selection Property
Validation Focus
Chronic inflammation model studies
Prolonged model-response duration
24‑hr in vivo response validation
Leukotriene pathway mechanistic studies
Pathway selectivity (5-LOX vs COX)
COX pathway exclusion confirmation
5-LOX inhibitor SAR studies
Glycosylation-dependent pharmacophore
α-stereochemistry and aglycone comparison
Target engagement washout assays
Irreversible binding mechanism
Sustained occupancy post-washout
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